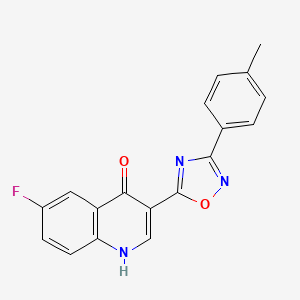

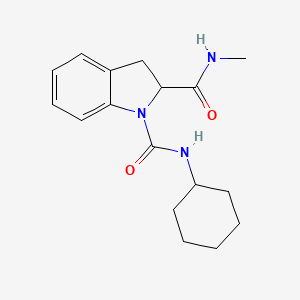

N-(4-methylbenzyl)-1,3-benzothiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

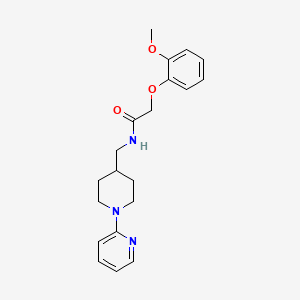

N-(4-methylbenzyl)-1,3-benzothiazol-2-amine, also known as BMBT, is a chemical compound that has been extensively studied for its potential applications in various fields of science. This compound has a unique structure that makes it an attractive candidate for use in scientific research.

Aplicaciones Científicas De Investigación

Preclinical Evaluation in Antitumor Research

N-(4-methylbenzyl)-1,3-benzothiazol-2-amine and related compounds have shown potential in antitumor research. These compounds, including 2-(4-aminophenyl)benzothiazoles, exhibit potent antitumor properties both in vitro and in vivo. They have been found to induce and be metabolized by cytochrome P450 1A1, leading to both active and inactive metabolites. Their potential as clinical agents is being explored, with emphasis on overcoming limitations related to drug lipophilicity through amino acid conjugation, which enhances water solubility and chemical stability. These prodrugs have shown effectiveness against breast and ovarian tumor xenografts in preclinical models, suggesting their suitability for further clinical evaluation (Bradshaw et al., 2002).

Synthesis of Biologically Active Derivatives

Research has also been conducted on the synthesis of new biologically active derivatives of benzothiazoles, including compounds with benzimidazole and imidazoline moieties. These compounds were synthesized and characterized, showing potential as antibacterial agents and in entomological applications, such as antifeedant and acaricidal activities (Chaudhary et al., 2011).

Application in Corrosion Inhibition

Another area of research has focused on the corrosion inhibition potential of 1,3-benzothiazole derivatives. These compounds, synthesized through condensation reactions, have been studied for their antibacterial activity and as corrosion inhibitors for mild steel in acidic solutions. Their effectiveness as inhibitors has been assessed using various electrochemical methods, showing promising results for applications in material protection (Nayak & Bhat, 2023).

Investigation in Antitumor Mechanisms

Further studies have investigated the antitumor mechanisms of 2-(4-aminophenyl)benzothiazoles. The metabolism of these compounds, including N-acetylation and oxidation, has been studied to understand their mode of action in sensitive and insensitive cell lines. This research provides insights into the pharmacokinetics and metabolic pathways of benzothiazole derivatives, contributing to the development of more effective antitumor agents (Chua et al., 1999).

Propiedades

IUPAC Name |

N-[(4-methylphenyl)methyl]-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c1-11-6-8-12(9-7-11)10-16-15-17-13-4-2-3-5-14(13)18-15/h2-9H,10H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZRJVVNXFFLSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylbenzyl)-1,3-benzothiazol-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2617283.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B2617285.png)

![1-(3,5-dimethylphenyl)-3-(2-fluorobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2617289.png)